

Spectroscopic Analysis of Fluconazole: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol

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Introduction: The Analytical Imperative for Fluconazole

Fluconazole, a bis-triazole antifungal agent, stands as a critical weapon in the arsenal against both superficial and systemic fungal infections. Its efficacy is intrinsically linked to its precise molecular structure: 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol. For researchers, drug development professionals, and quality control analysts, the unambiguous confirmation of this structure and the detection of any potential impurities are paramount. Spectroscopic analysis provides the essential toolkit for this purpose, offering a detailed molecular fingerprint through the complementary techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This technical guide provides a comprehensive exploration of the spectroscopic characterization of Fluconazole. It is designed not as a rigid protocol, but as a dynamic resource that explains the causality behind experimental choices, ensuring that the described methods are self-validating and grounded in authoritative scientific principles.

Molecular Structure of Fluconazole

To fully appreciate the spectroscopic data, a clear understanding of Fluconazole's structure is essential. The following diagram illustrates the key functional groups and the numbering convention used in spectral assignments.

Caption: Chemical structure of Fluconazole.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (^1H NMR) and carbon atoms (^{13}C NMR), allowing for the assembly of the molecular framework.

Expertise & Experience: The "Why" Behind the Protocol

The choice of solvent and internal standard is critical for obtaining high-quality NMR spectra. Deuterated solvents are used to avoid large solvent signals that could obscure the analyte's peaks. For Fluconazole, Dimethyl Sulfoxide- d_6 (DMSO- d_6) is an excellent choice due to its ability to dissolve the compound and its distinct solvent peak that does not interfere with key signals. Tetramethylsilane (TMS) is the universally accepted internal standard for ^1H and ^{13}C NMR, as its signal is set to 0 ppm and it is chemically inert.

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation:
 - Accurately weigh 10-20 mg of Fluconazole reference standard or sample into a clean, dry vial.
 - Add approximately 0.7 mL of DMSO- d_6 containing 0.03% (v/v) TMS.
 - Vortex the vial until the sample is completely dissolved.
 - Filter the solution through a glass wool-plugged Pasteur pipette directly into a 5 mm NMR tube to a height of about 4-5 cm.[\[1\]](#)[\[2\]](#)
- Instrument Parameters (400 MHz Spectrometer):
 - ^1H NMR:
 - Pulse Program: Standard single pulse (zg30)

- Number of Scans: 16-32
- Acquisition Time: ~4 seconds
- Relaxation Delay: 2 seconds
- Spectral Width: -2 to 12 ppm
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single pulse with NOE (zgpg30)
 - Number of Scans: 1024 or more (due to the lower natural abundance of ^{13}C)
 - Acquisition Time: ~1-2 seconds
 - Relaxation Delay: 2 seconds
 - Spectral Width: 0 to 200 ppm

Data Interpretation and Structural Assignment

The ^1H and ^{13}C NMR spectra of Fluconazole are consistent with its structure, revealing all expected signals. The chemical shifts are influenced by the electronegative nitrogen and fluorine atoms, as well as the aromatic systems.

Table 1: ^1H NMR Data for Fluconazole in DMSO-d₆

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
8.23	s	2H	Triazole C-H (2 protons)
7.74	s	2H	Triazole C-H (2 protons)
7.30-7.10	m	3H	Difluorophenyl C-H
5.80	s	1H	-OH
4.75	d	2H	-CH ₂ -
4.40	d	2H	-CH ₂ -

Table 2: ¹³C NMR Data for Fluconazole in DMSO-d₆

Chemical Shift (ppm)	Assignment
162.9 (dd)	C-F
159.6 (dd)	C-F
151.8	Triazole C-H
144.7	Triazole C-H
131.2 (dd)	Phenyl C-H
128.9 (t)	Phenyl C
112.1 (dd)	Phenyl C-H
105.2 (t)	Phenyl C-H
71.9	Quaternary C-OH
55.4	-CH ₂ -

Note: (d) denotes a doublet and (t) a triplet due to C-F coupling.

The two distinct singlets for the triazole protons and the complex multiplet for the difluorophenyl protons are characteristic features of the ^1H NMR spectrum.[3][4] The presence of the hydroxyl proton signal confirms this functional group. In the ^{13}C NMR spectrum, the downfield signals correspond to the aromatic and triazole carbons, while the upfield signals represent the aliphatic carbons. The characteristic splitting patterns of the difluorophenyl carbons due to coupling with the fluorine atoms provide definitive evidence for their substitution pattern.[5][6]

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation.[7][8] For Fluconazole, it serves as an excellent method for identity confirmation by matching the sample's spectrum to that of a reference standard.

Expertise & Experience: The Advantage of ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred sampling technique for pharmaceutical analysis.[9][10] It requires minimal to no sample preparation, eliminating the need for making KBr pellets, which can be time-consuming and susceptible to atmospheric moisture. This makes ATR-FTIR a highly efficient and reproducible method for quality control environments.[9]

Experimental Protocol: ATR-FTIR

- Instrument Setup:
 - Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
 - Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Analysis:
 - Place a small amount of Fluconazole powder (a few milligrams is sufficient) onto the ATR crystal, ensuring complete coverage.
 - Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

- Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .

Data Interpretation: The Molecular Fingerprint

The IR spectrum of Fluconazole displays several characteristic absorption bands that correspond to the vibrations of its functional groups.

Table 3: Key IR Absorption Bands for Fluconazole

Wavenumber (cm^{-1})	Vibration Type	Functional Group
~3240	O-H stretch	Hydroxyl group
~3108	C-H stretch	Triazole ring
~1620	C=N stretch	Triazole ring
~1500-1600	C=C stretch	Aromatic ring
~1140-1280	C-F stretch	Difluorophenyl group

The broad absorption band around 3240 cm^{-1} is indicative of the O-H stretching of the hydroxyl group.^[11] The sharp peak at approximately 3108 cm^{-1} is attributed to the C-H stretching within the triazole rings.^[11] The presence of the triazole and difluorophenyl rings is further confirmed by the C=N and C=C stretching vibrations in the 1500-1620 cm^{-1} region and the strong C-F stretching bands.^[12]

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, tandem mass spectrometry (MS/MS) allows for controlled fragmentation of the molecule, yielding structural information that is invaluable for identification and characterization.

Expertise & Experience: ESI as the Ionization of Choice

Electrospray Ionization (ESI) is the ideal ionization technique for a molecule like Fluconazole.^[13] It is a soft ionization method that typically produces the protonated molecular ion $[\text{M}+\text{H}]^+$ with minimal in-source fragmentation, making it easy to determine the molecular weight.

Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the analysis of complex mixtures and the separation of impurities prior to mass analysis.^{[14][15]}

Experimental Protocol: LC-ESI-MS/MS

- Sample Preparation:
 - Prepare a stock solution of Fluconazole in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.
 - Dilute this stock solution with the mobile phase to a final concentration of approximately 1-10 µg/mL.
- LC-MS/MS Parameters:
 - Liquid Chromatography:
 - Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
 - Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 5 µL
 - Mass Spectrometry (Triple Quadrupole or Ion Trap):
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Capillary Voltage: 3.5-4.5 kV
 - Source Temperature: 120-150 °C
 - Desolvation Temperature: 350-450 °C
 - Full Scan (MS1): m/z 100-400
 - Product Ion Scan (MS/MS): Isolate the precursor ion at m/z 307.1 and fragment using collision-induced dissociation (CID) with argon as the collision gas.

Data Interpretation: Molecular Weight and Fragmentation Pathway

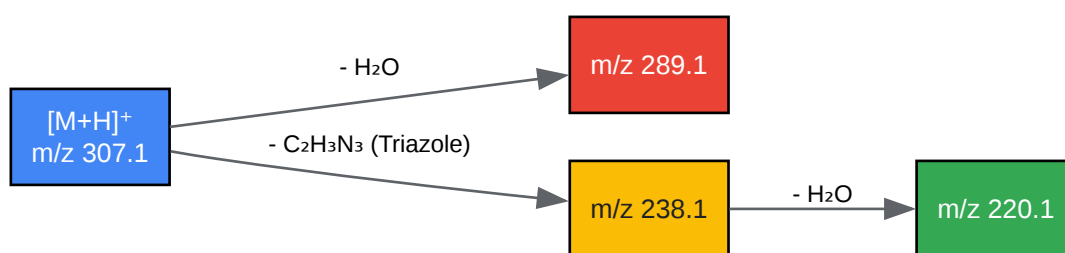
The ESI-MS spectrum of Fluconazole in positive ion mode shows a prominent peak at m/z 307.1, corresponding to the protonated molecule $[M+H]^+$ (calculated molecular weight of $C_{13}H_{12}F_2N_6O$ is 306.27).

Tandem mass spectrometry (MS/MS) of the m/z 307.1 precursor ion reveals a characteristic fragmentation pattern that can be used for definitive identification.

Table 4: Major MS/MS Fragments of Fluconazole

Precursor Ion (m/z)	Product Ion (m/z)	Neutral Loss	Proposed Fragment
307.1	289.1	18 (H_2O)	Loss of water from the hydroxyl group
307.1	238.1	69 ($C_2H_3N_3$)	Loss of a triazole moiety
238.1	220.1	18 (H_2O)	Subsequent loss of water

The fragmentation pathway provides a wealth of structural information.[\[16\]](#)[\[17\]](#)[\[18\]](#) The initial loss of water is a common fragmentation for molecules containing a hydroxyl group. The loss of a triazole ring is also a characteristic fragmentation for this class of compounds.[\[19\]](#)



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Caption: Proposed MS/MS fragmentation pathway for Fluconazole.

Conclusion: A Synergistic Approach to Structural Verification

The spectroscopic analysis of Fluconazole is a clear demonstration of how multiple analytical techniques can be synergistically employed for the comprehensive characterization of a pharmaceutical compound. NMR spectroscopy provides the detailed structural map, IR spectroscopy offers a rapid and reliable identity check, and mass spectrometry confirms the molecular weight and provides fragmentation data for unambiguous confirmation. By understanding the principles behind each technique and the rationale for specific experimental parameters, researchers and analysts can confidently ensure the identity, purity, and quality of Fluconazole, ultimately contributing to the safety and efficacy of this vital antifungal medication.

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